molecular formula C17H12Cl2N6O2S B610818 SGK1 抑制剂

SGK1 抑制剂

货号: B610818
分子量: 435.3 g/mol
InChI 键: MBNNXCKHRKSGSU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

血清和糖皮质激素调节激酶 1 (SGK1) 抑制剂是一类专门抑制 SGK1 活性的化合物,SGK1 是一种丝氨酸/苏氨酸蛋白激酶。SGK1 在各种细胞过程中发挥着至关重要的作用,包括离子转运、细胞存活和增殖。 它参与调节多种信号转导途径,并与多种疾病的发生发展有关,包括癌症、高血压和糖尿病 .

科学研究应用

SGK1 抑制剂在科学研究中具有广泛的应用,包括:

    化学: 用作研究 SGK1 在各种化学反应和途径中作用的工具。

    生物学: 用于研究 SGK1 在细胞过程(如离子转运、细胞存活和增殖)中的生理和病理作用。

    医学: 治疗癌症、高血压和糖尿病等疾病的潜在治疗剂。 .

    工业: 用于开发针对 SGK1 相关途径的新药和治疗策略.

作用机制

SGK1 抑制剂通过与 SGK1 的活性位点结合发挥作用,从而阻止其磷酸化和活化。这种抑制会破坏由 SGK1 调节的下游信号通路,从而导致细胞存活、增殖和离子转运减少。 SGK1 抑制剂的分子靶点包括参与细胞稳态的各种离子通道、转运蛋白和转录因子 .

生化分析

Biochemical Properties

SGK1 phosphorylates serine and threonine residues of target proteins . It regulates numerous ion channels and transporters and promotes survival under cellular stress . Ion channels (e.g., ENaC and KCNE1/KCNQ1), carriers (such as NCC and NHE3), Na (+)/K (+)-ATPase, enzymes (including GSK3), and transcription factors or regulators (including forkhead box O 3a (FOXO3a), NF-kappaB, β-catenin and p27) are extensively regulated by SGK1 .

Cellular Effects

SGK1 impacts a wide variety of physiological functions and plays an active role in the pathophysiology of several disorders, including hypertension, diabetes, inflammation, autoimmune disease, and tumor growth . It has been demonstrated that frequent mutations in the PI3K pathway lead to several human malignancies .

Molecular Mechanism

SGK1 is a key player of the PI3K pathway that promotes the growth of malignant cells and inhibits apoptosis . There is growing evidence that SGK1 is upregulated in several types of human cancers . There is limited understanding of the physiological role of SGK1 and molecular mechanisms underlying SGK1 activity .

Temporal Effects in Laboratory Settings

The subcellular localization of SGK1 may depend on the functional state of the cell

Metabolic Pathways

SGK1 regulates multiple signal transduction pathways related to tumor development . Several studies have reported that SGK1 is upregulated in different types of human malignancies and induces resistance against inhibitors, drugs, and targeted therapies .

Subcellular Localization

The subcellular localization of SGK1 may depend on the functional state of the cell

准备方法

合成路线和反应条件: SGK1 抑制剂的合成通常涉及多个步骤,包括核心结构的形成以及增强抑制活性的功能基团的引入。常见的合成路线包括:

    核心结构的形成: SGK1 抑制剂的核心结构通常涉及杂环化合物,如吡唑、嘧啶和吲唑。这些核心结构是通过环化反应合成的。

    功能基团引入: 引入羟基、氨基和卤素等功能基团以增强抑制剂的结合亲和力和特异性。 .

工业生产方法: SGK1 抑制剂的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 诸如高通量筛选和组合化学等技术被用于识别有效的抑制剂,然后将其放大生产 .

化学反应分析

反应类型: SGK1 抑制剂会经历各种化学反应,包括:

常见试剂和条件:

主要产物: 这些反应形成的主要产物包括核心结构的各种衍生物,它们对 SGK1 表现出增强的抑制活性 .

相似化合物的比较

SGK1 抑制剂与其他类似的化合物进行比较,例如蛋白激酶 B (AKT) 和蛋白激酶 C (PKC) 抑制剂,它们也属于 AGC 激酶家族。虽然 SGK1 抑制剂与这些化合物具有结构相似性,但它们对 SGK1 表现出独特的结合亲和力和特异性。类似的化合物包括:

SGK1 抑制剂在特异性靶向 SGK1 方面的独特性,使其成为研究 SGK1 相关通路和开发靶向治疗方法的宝贵工具。

生物活性

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and apoptosis. Its dysregulation is implicated in several diseases, particularly cancer. This article delves into the biological activity of SGK1 inhibitors, exploring their mechanisms of action, therapeutic potential, and recent research findings.

Overview of SGK1

SGK1 belongs to the AGC family of kinases and is activated through phosphorylation by upstream signaling pathways, primarily the phosphoinositide 3-kinase (PI3K) pathway. It regulates multiple cellular functions by modulating various downstream targets, including transcription factors and ion channels. Overexpression of SGK1 has been linked to metabolic disorders, cancer progression, and resistance to chemotherapy.

SGK1 inhibitors function by disrupting the kinase's activity, leading to altered cellular signaling pathways. The inhibition of SGK1 can induce apoptosis in cancer cells, reduce cell proliferation, and enhance the efficacy of chemotherapeutic agents. Notably, SGK1 inhibitors have demonstrated potential in various cancer models by:

  • Regulating Cell Cycle : Inhibition of SGK1 increases p27 expression, promoting G1 phase arrest in colorectal cancer cells .
  • Enhancing Chemotherapy Sensitivity : SGK1 inhibition has been shown to sensitize tumor cells to drugs like 5-fluorouracil (5-FU) by reversing drug resistance mechanisms .

Recent Research Findings

Recent studies have identified novel compounds that act as SGK1 inhibitors through various screening methods. For instance:

  • A study screened 29,158 compounds and identified 28 potential inhibitors of SGK1. Among these, hit15 exhibited a significant inhibition rate of 44.79% at a concentration of 10 µM .
  • Another investigation developed a new analog of GSK650394, which showed improved inhibitory potency against colorectal cancer cells with an IC50 value of 122.9 µM .

Colorectal Cancer

In colorectal cancer (CRC), SGK1 has been shown to promote tumor growth and survival. Inhibition of SGK1 using shRNA or small-molecule inhibitors resulted in reduced tumor proliferation and increased apoptosis in xenograft models . Additionally, the expression levels of p27 were found to correlate with SGK1 activity, suggesting a potential biomarker for therapeutic response.

Multiple Myeloma

In multiple myeloma cell lines, SGK1 overexpression was associated with resistance to bortezomib-induced apoptosis. Lower levels of SGK1 expression correlated with better patient outcomes following treatment with bortezomib . This highlights the importance of targeting SGK1 to enhance therapeutic efficacy in resistant cancers.

Data Table: Summary of Key Studies on SGK1 Inhibitors

StudyCompoundTarget Cancer TypeKey FindingsIC50 Value
Hit15VariousSignificant inhibition at 10 µM-
N/AColorectal CancerReduced proliferation; increased apoptosis-
QGY-5-114-AColorectal CancerBetter potency than GSK650394122.9 µM
N/AMultiple MyelomaLow SGK1 correlates with favorable outcomes post-bortezomib-

属性

IUPAC Name

N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2,3-dichlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N6O2S/c18-11-2-1-3-13(14(11)19)28(26,27)25-10-6-4-9(5-7-10)12-8-21-15-16(20)23-24-17(15)22-12/h1-8,25H,(H3,20,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNNXCKHRKSGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=NNC(=C4N=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。